molecular formula C19H22N2O4 B5220543 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide

Cat. No.: B5220543
M. Wt: 342.4 g/mol
InChI Key: MYPYQRKYMFVHRV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methylphenyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of two aromatic rings, one of which is substituted with methoxy groups, and an oxamide functional group

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-5-4-6-15(11-13)21-19(23)18(22)20-10-9-14-7-8-16(24-2)17(12-14)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPYQRKYMFVHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methylphenyl)oxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired oxamide compound. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-methylphenyl)oxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)oxamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methylphenyl)oxamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the oxamide functional group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

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